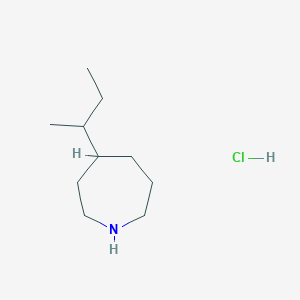
4-(Butan-2-yl)azepane hydrochloride
Descripción general
Descripción
4-(Butan-2-yl)azepane hydrochloride, also known as 4-B2A HCl, is a novel compound that has been gaining attention for its potential applications in scientific research. It is a synthetic organic compound that is a derivative of azepane, a cyclic organic compound with seven carbon atoms and two nitrogen atoms. 4-B2A HCl has been found to have a wide range of applications in scientific research, including as a substrate for enzymatic reactions, as an inhibitor of enzymes, and as a tool for studying the structure, function, and regulation of proteins.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Azepane derivatives, including structures related to 4-(Butan-2-yl)azepane, have been explored for their potential as protein kinase B (PKB) inhibitors. Research on novel azepane derivatives has shown that they can be designed to inhibit PKB, a key enzyme involved in cellular signaling pathways. This inhibition has implications for therapeutic applications, particularly in cancer treatment, where PKB plays a crucial role in cell growth and survival. Structural optimization based on molecular modeling and crystallography of azepane derivatives has led to compounds with significant inhibitory activity against PKB, highlighting their potential as leads for developing new anticancer drugs (Breitenlechner et al., 2004).
Ionic Liquid Synthesis
Azepane has also been utilized in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, have potential applications in various fields, including green chemistry, due to their low volatility and ability to act as solvents for a wide range of reactions. The development of azepanium ionic liquids from azepane showcases the versatility of this compound in creating environmentally friendly alternatives to traditional organic solvents (Belhocine et al., 2011).
Metabolic Engineering
In metabolic engineering, azepane derivatives have been implicated in pathways for producing industrially relevant chemicals. For example, research into the direct production of 1,4-butanediol, a valuable chemical used in polymer manufacturing, from renewable feedstocks in Escherichia coli involves metabolic pathways that could potentially incorporate azepane derivatives. This represents a sustainable approach to chemical production, reducing reliance on fossil fuel–derived feedstocks (Yim et al., 2011).
Fermentative Production Research
The fermentative production of butanol, a process in which Clostridia bacteria convert carbohydrates into butanol, acetone, and ethanol, is another area where azepane derivatives could have indirect applications. Although the primary focus is on butanol, the metabolic pathways involved may intersect with those relevant to azepane derivatives, offering insights into broader applications of microbial fermentation in chemical synthesis (Lee et al., 2008).
Propiedades
IUPAC Name |
4-butan-2-ylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-3-9(2)10-5-4-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAROCLHYUIUKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butan-2-yl)azepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



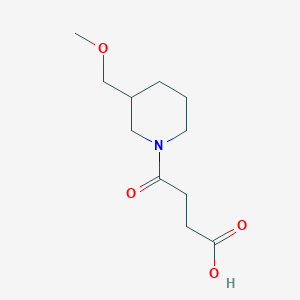

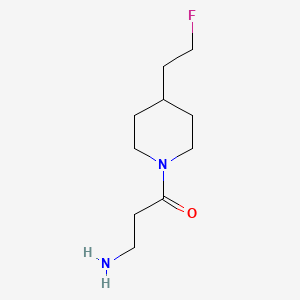



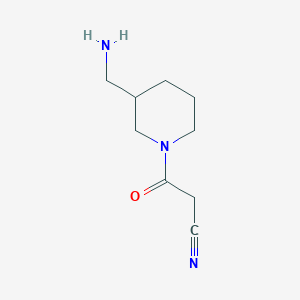

![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
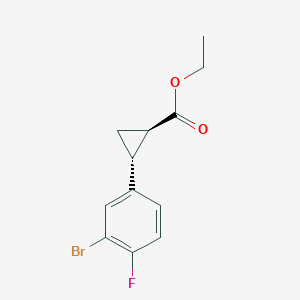
![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)